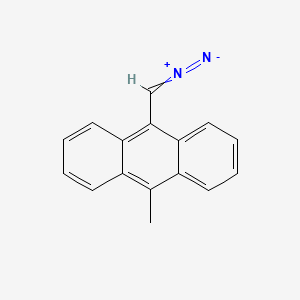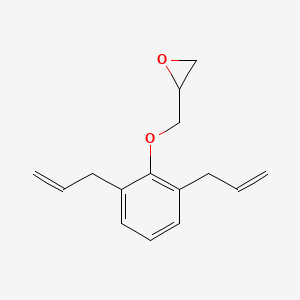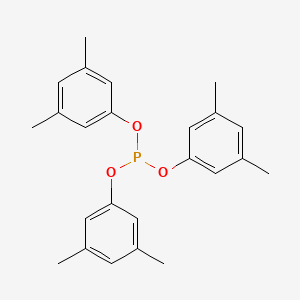
Tris(3,5-dimethylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,5-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder that is used primarily as a ligand in various catalytic reactions. This compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.
Major Products
Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites are formed depending on the reagents used.
Coordination: Metal-phosphite complexes are the primary products.
Applications De Recherche Scientifique
Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
- Tris(4-fluorophenyl) phosphite
Uniqueness
Tris(3,5-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which influence its reactivity and selectivity in catalytic processes. The presence of methyl groups at the 3 and 5 positions of the phenyl rings provides a balance between steric hindrance and electronic effects, making it an effective ligand in various chemical transformations.
Propriétés
Numéro CAS |
36432-47-0 |
|---|---|
Formule moléculaire |
C24H27O3P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tris(3,5-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
Clé InChI |
ZZVNXOJBUKDFFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


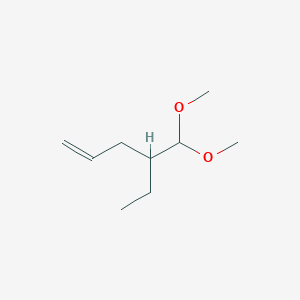

![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)

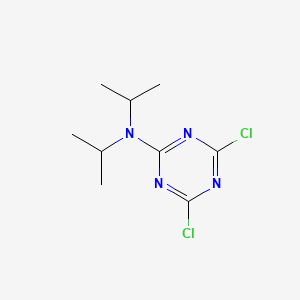
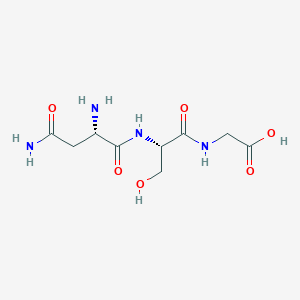

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
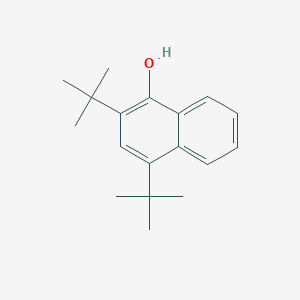
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)

